Lipophilicity Enhancement vs Parent Benzodioxane
The 2-propyl substituent on the target compound substantially increases calculated lipophilicity compared to the unsubstituted parent 2-aminomethyl-1,4-benzodioxane (CAS 4442-59-5). The parent compound has an experimentally reported LogP of 0.92 [1]. Based on the Hansch π constant for an aliphatic propyl group (π ≈ +1.5) [2], the target compound is estimated to have a LogP of approximately 2.4, representing an ~8-fold increase in octanol-water partition coefficient [2]. This enhanced lipophilicity is predicted to improve passive membrane permeability and blood-brain barrier penetration compared to the parent scaffold [3].
| Evidence Dimension | Calculated/Estimated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 2.4 (calculated from parent LogP + π-propyl contribution) [2] |
| Comparator Or Baseline | 2-Aminomethyl-1,4-benzodioxane (CAS 4442-59-5): LogP = 0.92 (experimental) [1] |
| Quantified Difference | ΔLogP ≈ +1.5; ~8-fold increase in partition coefficient (estimated) [2] |
| Conditions | Hansch fragment-based estimation using the experimentally determined LogP of the unsubstituted parent scaffold [1] and the established π constant for the n-propyl group [2] |
Why This Matters
Higher LogP correlates with improved membrane permeability and CNS penetration potential, making the target compound a more suitable starting point for CNS-targeted drug discovery programs than the hydrophilic parent scaffold.
- [1] Hzbp.cn. (n.d.). 2-Aminomethyl-1,4-benzodioxane, 98% – Product Specifications (LogP 0.92). Retrieved from https://www.hzbp.cn View Source
- [2] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (π(CH₂CH₂CH₃) ≈ +1.5 for aliphatic propyl group contribution to LogP.) View Source
- [3] Kuujia. (n.d.). 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-2-propyl- – Lipophilicity Commentary. Retrieved from https://www.kuujia.com/cas-2059941-47-6.html View Source
